ethyl 1-(furan-2-ylmethyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique structure that combines an indole core with a furan ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The furan ring is then introduced through a series of reactions, including bromination and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the indole ring can yield indoline derivatives .
Scientific Research Applications
ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s biological effects by interacting with different molecular sites .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
5-Methoxy-2-methylindole: Shares the indole structure but lacks the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the indole core.
Uniqueness
ETHYL 1-[(FURAN-2-YL)METHYL]-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 1-(furan-2-ylmethyl)-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-4-22-18(20)17-12(2)19(11-14-6-5-9-23-14)16-8-7-13(21-3)10-15(16)17/h5-10H,4,11H2,1-3H3 |
InChI Key |
OQQQBVMMAFNRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC3=CC=CO3)C |
Origin of Product |
United States |
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